1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. This compound is characterized by the presence of a trifluoromethyl group and an azabicyclo moiety, which contribute to its unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemical reactions. This method utilizes a mercury lamp to facilitate the cycloaddition, although it requires specialized equipment and glassware, making it challenging to scale up .
Industrial Production Methods
For industrial production, the synthesis may be optimized to use more scalable and cost-effective methods. This could involve the use of alternative photochemical sources or catalytic systems to achieve the desired cycloaddition. Additionally, purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Biology: It is used in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The azabicyclo moiety provides rigidity and conformational constraint, which can improve binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Di-/Trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes: These compounds are similar in structure but contain additional heteroatoms, which can alter their chemical properties and biological activities.
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic structure but have different ring sizes and substitution patterns, leading to different physicochemical properties.
Uniqueness
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclo moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and other applications .
Properties
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-4(2-5)3-10-5;/h4,10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCYHNZIMOKLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955505-59-5 |
Source
|
Record name | 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.